1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound characterized by its structure, which includes a furan ring substituted with a methyl group and a diamine functional group. Its molecular formula is and it has a molecular weight of approximately 140.18 g/mol. The compound features two amine groups (-NH2) attached to an ethane backbone, with one of the carbon atoms also bonded to a 5-methylfuran moiety, contributing to its unique chemical properties and potential reactivity.
These reactions make it a versatile building block in organic synthesis.
Further research would be necessary to elucidate specific biological activities associated with this compound.
The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine can be achieved through several methods:
1-(5-Methylfuran-2-yl)ethane-1,2-diamine has potential applications in several fields:
Several compounds share structural similarities with 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1-(5-Methylfuran-2-yl)ethanone | 1193-79-9 | Contains a ketone functional group instead of amines. |
N-(5-Methylfuran-2-yl)methylamine | 175915-12-5 | Contains only one amine group; simpler structure. |
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione | Not provided | Contains two furan rings; more complex reactivity. |
1-(3,5-Dimethylfuran-2-yl)ethanone | 22940-86-9 | Similar furan structure but different substitution pattern. |
These comparisons illustrate the unique aspects of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine while situating it within a broader context of related compounds. Its dual amine functionality combined with the furan ring offers distinct reactivity and potential applications not found in all similar compounds.
1-(5-Methylfuran-2-yl)ethane-1,2-diamine, a furan-derived diamine, emerged as a compound of interest in the early 21st century alongside advancements in heterocyclic chemistry and biomass-derived platform chemicals. Its synthesis was first reported in 2014 through the condensation of ethylene-1,2-diamine with 5-methyl furfural, a reaction catalyzed by acetic acid in methanol. This method yielded a reddish-brown Schiff base ligand with a 73% efficiency, marking a pivotal step in exploring furan-based diamines for coordination chemistry. The compound’s development aligns with broader efforts to utilize renewable feedstocks, as 5-methyl furfural itself is derived from cellulose dehydration.
The compound’s structure combines a methyl-substituted furan ring with a flexible ethanediamine backbone, enabling unique reactivity. Furan rings contribute aromaticity and electron-rich character, while the diamine moiety facilitates chelation with metal ions. This dual functionality positions it as a versatile building block for synthesizing ligands and polymers. Its significance is underscored by its role in forming stable coordination complexes with transition metals like Co(II), Ni(II), and Cu(II), which exhibit potential in catalysis and materials science. Compared to simpler furans, the methyl group enhances steric and electronic modulation, broadening its applicability in tailored molecular designs.
Furan-based diamines represent a critical subclass of heterocyclic compounds due to their structural diversity and functional adaptability. Key examples include:
These compounds exploit furan’s planar aromaticity and oxygen’s lone-pair electrons to enhance material properties such as thermal stability and solubility.
Corrosive;Irritant